![molecular formula C19H22FN3O B5555874 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide" is a chemical compound with specific properties and potential applications in various scientific fields. This detailed analysis will focus on its synthesis, molecular and physical properties, and chemical characteristics.

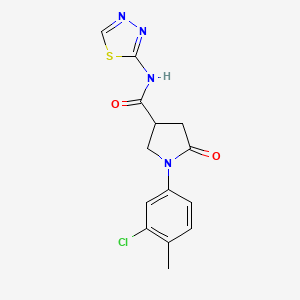

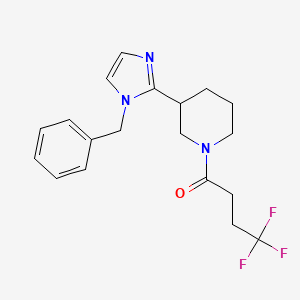

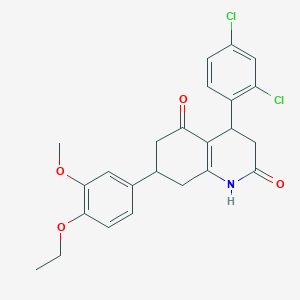

Synthesis Analysis

- The synthesis of related compounds involves multiple steps, including chloroacetylation and reaction with substituted phenylpiperazine, as seen in the synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides (Verma, Kumar, & Kumar, 2017).

- Another synthesis method involves the use of N-[4-fluoro(18F)benzyl]-2-bromoacetamide as a radiolabeled synthon for coupling with EF24, a derivative of 3,5-bis-(2-fluorobenzylidene)-4-piperidone (Lagisetty, Agashe, & Awasthi, 2013).

Molecular Structure Analysis

- The compound's molecular structure can be determined using various analytical techniques such as NMR, IR, and mass spectrometry, as demonstrated in the structural confirmation of similar compounds (Khalid et al., 2014).

Chemical Reactions and Properties

- The compound may exhibit specific chemical reactions, such as interaction with receptors or enzymes, based on its structure. For instance, similar compounds have been shown to dock into the binding pocket of the GABAA receptor (Verma et al., 2017).

Physical Properties Analysis

- The physical properties, such as solubility, melting point, and stability, can be assessed through physicochemical tests. Compounds with similar structures have been evaluated for their physicochemical similarity to standard drugs (Verma et al., 2017).

Chemical Properties Analysis

- The chemical properties, such as reactivity and potential biological activity, can be inferred from similar compounds. For example, derivatives of piperazinyl acetamides have been studied for their biological efficacy against various bacteria and fungi (Chhatriwala, Patel, Patel, & Kumari, 2014).

Aplicaciones Científicas De Investigación

Cytotoxic Activities : A study on marine actinobacteria isolated compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from Streptomyces sp. and evaluated their cytotoxic activities on sea urchin sperm and eggs. This research suggests potential applications in the study of marine-derived compounds with cytotoxic properties (Sobolevskaya et al., 2007).

Antibacterial Efficacy : Novel piperazine-based compounds, including N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides, were synthesized and evaluated for their antibacterial efficacy against various bacteria and fungi, indicating potential applications in developing new antibacterial agents (Chhatriwala et al., 2014).

Antihistaminic Activity : Research on benzimidazole derivatives, including N1-alkyl–2(N4-alkyl/aryl piperazinyl methyl) benzimidazole, has been conducted to explore their antihistaminic potential. This highlights its use in the development of novel therapeutic agents for allergic diseases (Gadhave et al., 2012).

Antitumor Activities : Studies on novel isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, have shown promising antitumor activities. This research contributes to the discovery of new anticancer drugs (Hao-fei, 2011).

Peripheral Benzodiazepine Receptor Imaging : The synthesis of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptor imaging illustrates potential applications in neuroimaging and the study of brain disorders (Zhang et al., 2003).

Mecanismo De Acción

The mechanism of action for “N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide” is not explicitly mentioned in the sources I found. It’s important to note that the study of drugs and their biological effects often involves many chemical techniques as well as new computational chemistry applications .

Propiedades

IUPAC Name |

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-15(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)20/h2-9H,10-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVCKARBFJSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)